molecular formula C15H18N4O B2625413 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034429-93-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2625413
CAS No.: 2034429-93-9
M. Wt: 270.336
InChI Key: OZKROZFXXFCQAM-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetically engineered compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two privileged nitrogen-containing heterocycles—an azetidine ring and a 1,2,3-triazole—linked through a ketone functionality to a 2-phenylbutanoyl chain. This specific architecture makes it a high-value intermediate for constructing novel molecular scaffolds. Researchers can leverage this compound in the synthesis of more complex molecules, particularly for use in fragment-based drug design and as a core structure in the development of targeted covalent inhibitors. The azetidine ring is a sought-after bioisostere for more common heterocycles, often employed to fine-tune a molecule's physicochemical properties, such as metabolic stability and solubility . The 1,2,3-triazole moiety, frequently introduced via click chemistry, serves as a stable linker that can participate in key hydrogen bonding interactions with biological targets and is a common feature in pharmaceuticals . The embedded ketone group offers a versatile handle for further synthetic elaboration, including nucleophilic addition or reduction to secondary alcohols, allowing for significant structural diversification. The 2-phenylbutan-1-one segment provides a chiral center and a hydrophobic element, which can be critical for enhancing binding affinity to protein pockets. This compound is expected to be of significant interest for projects aimed at myeloperoxidase inhibition, cannabinoid receptor modulation, and the development of CCR6 receptor modulators, given that similar triazole and azetidine-containing structures have shown promise in these areas . Its primary research value lies in its potential as a versatile building block for the generation of libraries of novel bioactive agents.

Properties

IUPAC Name

2-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-14(12-6-4-3-5-7-12)15(20)18-10-13(11-18)19-9-8-16-17-19/h3-9,13-14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKROZFXXFCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the azetidine ring through nucleophilic substitution reactions. The phenyl group is then attached via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, continuous flow systems for efficient mixing and reaction control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring the triazole structure exhibit significant anticancer properties. For instance, a study on related triazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines such as HeLa and MCF-7. The mechanism involved tubulin polymerization inhibition, which is crucial for cancer cell proliferation .

Case Study:
In a comparative analysis, derivatives similar to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one were synthesized and tested for cytotoxicity using the MTT assay. One notable derivative showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, highlighting the potential of triazole-based compounds in cancer therapy .

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial activities. The unique structural features allow them to interact with microbial enzymes and disrupt cellular functions.

Research Findings:
A library of substituted triazole derivatives was screened for antimicrobial efficacy against various pathogens. Results indicated that modifications in the azetidine and phenyl groups significantly influenced antimicrobial potency .

Polymer Chemistry

The incorporation of triazole units into polymeric materials has been explored due to their ability to enhance thermal stability and mechanical properties. The unique bonding characteristics of triazoles can lead to improved cross-linking in polymer matrices.

Example Application:
Research has focused on synthesizing polymer composites that incorporate 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one as a functional additive to improve material properties for applications in coatings and adhesives .

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its pharmacological profile. Studies often employ techniques such as:

  • MTT Assay: To assess cytotoxicity against cancer cell lines.
  • Acridine Orange/Ethidium Bromide Staining: To evaluate apoptosis.

These methods provide insights into the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole and azetidine rings can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Analog: BG15455

A key structural analog, (2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one (BG15455), shares the azetidine-triazole core but replaces the phenylbutanone group with a thiophene-substituted propenone moiety (Fig. 1) .

Property Target Compound BG15455
Molecular Formula C₁₄H₁₆N₄O C₁₂H₁₂N₄OS
Molecular Weight 256.30 g/mol 260.31 g/mol
Key Substituents Phenyl, butanone Thiophene, α,β-unsaturated ketone
Synthetic Route CuAAC (inferred) CuAAC (inferred)
Potential Bioactivity CNS modulation (hypothetical) Not reported; thiophene may enhance π-stacking

Key Differences :

  • Backbone Flexibility: The butanone chain in the target compound offers greater conformational flexibility compared to BG15455’s rigid propenone group.
  • Lipophilicity: The phenylbutanone group may increase lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas BG15455’s thiophene and propenone could reduce logP (~2.0 estimated) .

Fluorinated Triazole-Azetidine Derivatives

Highly fluorinated analogs, such as Compound 16 (), incorporate perfluorinated alkyl chains and pyrimidine moieties. These modifications drastically alter physicochemical properties:

Property Target Compound Compound 16
Molecular Weight 256.30 g/mol >1000 g/mol (estimated)
Key Substituents Phenyl, butanone Heptadecafluoroundecyl, pyrimidine-dione
Synthetic Complexity Moderate (CuAAC + ketone functionalization) High (multi-step glycosylation/fluorination)
Solubility Moderate (organic solvents) Low (fluorophilic/hydrophobic)

Functional Implications :

  • Fluorination : Compound 16’s fluorinated chain enhances metabolic stability but reduces aqueous solubility, limiting its utility in drug discovery compared to the less complex target compound .
  • Biological Targets : The pyrimidine-dione group in Compound 16 suggests antiviral or anticancer applications, contrasting with the target compound’s hypothetical CNS focus .

Triazole-Azetidine Derivatives in Drug Discovery

Triazole-azetidine hybrids are emerging in kinase inhibitors and GPCR modulators. For example:

  • Cenicriviroc analogs : Replace azetidine with piperidine but retain triazole motifs for CCR2/5 antagonism.
  • PARP inhibitors : Use triazole-azetidine scaffolds for DNA repair modulation.

The target compound’s lack of polar groups (e.g., amines) may limit solubility but enhance membrane permeability relative to these drug candidates.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound notable for its structural complexity, which includes a triazole ring, an azetidine ring, and a phenylbutanone moiety. This combination of functional groups positions the compound as a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of approximately 274.33 g/mol. The compound's structure allows it to engage in multiple chemical reactions, enhancing its potential for biological interactions.

Antimicrobial Activity

Research indicates that compounds featuring triazole rings often exhibit significant antimicrobial properties. The presence of the triazole moiety in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one may facilitate interactions with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains, suggesting that this compound could possess comparable antimicrobial efficacy .

Anticancer Potential

The anticancer potential of triazole-containing compounds is well-documented. For instance, derivatives have shown cytotoxic effects against human tumor cell lines such as KB and Hep-G2. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .

In silico studies have predicted that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one may interact with multiple biological targets involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Compounds with triazole and azetidine structures have also been linked to anti-inflammatory activities. The proposed mechanism involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. This suggests that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one could be explored for its potential in treating inflammatory diseases .

Synthesis and Testing

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions including:

Formation of the Triazole Ring: Achieved via Huisgen cycloaddition reactions.

Synthesis of the Azetidine Ring: Generally synthesized through cyclization reactions involving β-amino alcohols.

Coupling Reactions: The final product is formed by coupling the triazole and azetidine rings with appropriate linkers.

These synthetic routes allow for modifications that can enhance biological activity through structural diversity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanoneTriazole and naphthaleneAnticancer properties
4-AcetyltriazolesTriazole ringAntimicrobial activity
5-MethyltriazolesTriazole ring with methyl groupAnti-inflammatory effects

The unique combination of functional groups in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenybutanone enhances its potential biological activity compared to other compounds with similar structures .

Q & A

Q. What synthetic methodologies are recommended for incorporating the 1,2,3-triazole moiety into this compound?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for regioselective 1,4-substituted triazole formation. This involves reacting an azide (e.g., 2-azido-N-phenylacetamide) with a terminal alkyne (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) in the presence of CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) with high yields (>95%) and purity .

Q. How should researchers characterize the compound’s purity and structure?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (1,4-substitution) and azetidine/benzyl group integration .
  • HRMS : Verify molecular weight and isotopic patterns.
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • TLC/HPLC : Monitor reaction progress and purity (e.g., silica gel plates with UV visualization) .

Q. What strategies are effective for resolving regiochemical ambiguities in triazole synthesis?

Traditional thermal cycloadditions yield mixtures of 1,4- and 1,5-triazoles, but CuAAC ensures exclusive 1,4-selectivity. If discrepancies arise (e.g., unexpected peaks in NMR), compare experimental data with computed NMR spectra (DFT) or reference crystallographic data .

Q. How can researchers optimize solubility for in vitro assays?

Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with cosolvents (e.g., 10% ethanol). Adjust pH for ionizable groups (e.g., azetidine’s tertiary amine) and confirm stability via UV-Vis or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and electron density maps .
  • Software : Process data with WinGX/ORTEP for visualization and metric analysis (bond lengths, angles) .

Q. What computational approaches are suitable for studying electronic properties or bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and regioselectivity trends .
  • Molecular Docking : Screen against target proteins (e.g., TEAD1) using AutoDock Vina. Validate binding poses with MD simulations and compare to crystallographic ligand interactions (e.g., PDB: 7LI5) .

Q. How can structural modifications enhance biological activity or selectivity?

  • SAR Studies : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate lipophilicity. Modify the azetidine ring with sp³-hybridized substituents to influence conformational flexibility .
  • In Vivo Probes : Introduce radiolabels (¹⁸F) via click chemistry for PET imaging, as demonstrated in amino acid tracers like AMC-101 .

Q. How should researchers address contradictions in experimental vs. computational data?

  • Case Example : If NMR suggests 1,5-triazole but X-ray confirms 1,4-regiochemistry, re-examine NMR assignments using 2D techniques (HSQC, NOESY) or isotopic labeling. Cross-validate with IR/Raman spectra .
  • Statistical Analysis : Apply Bayesian methods to weigh conflicting evidence (e.g., crystallographic occupancy vs. NMR integration ratios) .

Methodological Notes

  • Safety : Handle copper catalysts and organic azides in fume hoods; follow SDS guidelines for azide disposal .

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